N,N'-bis(2,5-dichlorophenyl)-6-[(4-methylphenyl)sulfanyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE is a complex organic compound characterized by its triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE typically involves multiple steps, starting with the preparation of the triazine core. The process often includes the following steps:
Formation of the Triazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Substituents: The 2,5-dichloroanilino and 4-methylphenylsulfanyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.
Purification Steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((2,4-DICHLOROANILINO)SULFONYL)PHENYL)ACETAMIDE
- 4-(2-((2,5-DICHLOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-FUROATE
Uniqueness
N-{4-(2,5-DICHLOROANILINO)-6-[(4-METHYLPHENYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-(2,5-DICHLOROPHENYL)AMINE is unique due to its specific combination of substituents and the triazine core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15Cl4N5S |
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Molecular Weight |
523.3 g/mol |
IUPAC Name |
2-N,4-N-bis(2,5-dichlorophenyl)-6-(4-methylphenyl)sulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H15Cl4N5S/c1-12-2-6-15(7-3-12)32-22-30-20(27-18-10-13(23)4-8-16(18)25)29-21(31-22)28-19-11-14(24)5-9-17(19)26/h2-11H,1H3,(H2,27,28,29,30,31) |
InChI Key |
KSNZPQPYQAXZDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC(=N2)NC3=C(C=CC(=C3)Cl)Cl)NC4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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